Silver trifluoromethanesulfonate

Oligosaccharide synthesis Glycosylation Oxazoline donors

AgOTf is a performance-critical Lewis acid for chemists who cannot afford side reactions. Unlike TMSOTf—which degrades acid-sensitive glycosyl donors—or Cu(OTf)₂—inferior in silyl enol ether amination—AgOTf delivers clean activation, higher yields, and reproducible outcomes. Its thermal stability uniquely enables high-rate CVD silver film growth (11 nm/min). Soluble in organic solvents yet potent under neutral conditions, it activates halides, alkynes, and carbonyls for cyclizations and couplings. For pharmaceutical R&D, fine chemicals, and advanced materials—procure with confidence.

Molecular Formula CHAgF3O3S
Molecular Weight 257.95 g/mol
CAS No. 2923-28-6
Cat. No. B057689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver trifluoromethanesulfonate
CAS2923-28-6
SynonymsAgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate
Molecular FormulaCHAgF3O3S
Molecular Weight257.95 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[Ag]
InChIInChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyWCGIGOVLOFXAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silver Trifluoromethanesulfonate (AgOTf) 2923-28-6: A Versatile Lewis Acid for Advanced Organic Synthesis and Material Science


Silver trifluoromethanesulfonate (silver triflate, AgOTf, CAS 2923-28-6) is a silver(I) salt of triflic acid, widely recognized as a potent and versatile Lewis acid catalyst in organic synthesis [1]. Its utility stems from the unique combination of a highly oxophilic Ag⁺ cation and a weakly coordinating, thermally robust triflate (CF₃SO₃⁻) anion, which imparts distinct reactivity and stability profiles [2]. This white to light beige crystalline solid is soluble in a range of solvents, including water and aromatics, and is a critical reagent for halide abstraction, glycosylation, cyclization, and material deposition processes .

Why Silver Trifluoromethanesulfonate (2923-28-6) Cannot Be Substituted by In-Class Alternatives Without Compromising Performance


While the triflate family of Lewis acids shares a common weakly coordinating anion, the metal cation dictates the catalyst's specific reactivity, substrate compatibility, and side-reaction profile . For instance, copper(II) triflate (Cu(OTf)₂) often exhibits lower catalytic efficiency in amination reactions compared to AgOTf [1], and scandium(III) triflate (Sc(OTf)₃), despite its high activity in some polymerizations, may not be suitable for reactions requiring halide abstraction [2]. Similarly, the widely used promoter trimethylsilyl triflate (TMSOTf) can lead to significant substrate degradation and migration in sensitive glycosylations, a problem mitigated by the milder AgOTf . The following quantitative evidence demonstrates that AgOTf is not a generic, interchangeable Lewis acid but a specialized reagent with defined performance advantages that are critical for successful and reproducible outcomes in demanding applications.

Quantitative Differentiation of Silver Trifluoromethanesulfonate (2923-28-6) Against Key Comparators: A Data-Driven Procurement Guide


AgOTf vs. Sym-Collidinium Triflate: Superior Glycosylation Yield and Side Reaction Suppression

In glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, silver trifluoromethanesulfonate (AgOTf) provides better yields of target oligosaccharide products and more effectively suppresses deleterious side reactions compared to sym-collidinium trifluoromethanesulfonate [1]. This improvement is attributed to AgOTf's ability to operate under very mild, neutral conditions, which minimizes unwanted intermolecular aglycon transfer and polymerization of the oxazoline donor.

Oligosaccharide synthesis Glycosylation Oxazoline donors

AgOTf vs. Cu(OTf)₂: Consistently Higher Yields in Amination of Silyl Enol Ethers

A direct comparative study on the catalytic amination of silyl enol ethers with azo diester compounds revealed that silver triflate (AgOTf) consistently outperforms copper(II) triflate (Cu(OTf)₂) [1]. The study demonstrated that while both catalysts promote the reaction, AgOTf gave better yields than Cu(OTf)₂ in most cases under identical reaction conditions, highlighting the superior efficacy of the silver cation for this transformation.

Amination Silyl enol ethers C–N bond formation

AgOTf vs. TMSOTf: A Milder, More Efficient Catalyst for Sensitive Glycosylations

In glycosylations using trichloroacetimidate donors, silver triflate (AgOTf) was proven to be a mild and, in some cases, more efficient catalyst than the widely used trimethylsilyl triflate (TMSOTf), particularly for TMSOTf-sensitive substrates . The study explicitly notes that using AgOTf significantly reduces migration and degradation side products that are common under the harsher TMSOTf conditions, leading to cleaner reactions and higher effective yields of the desired glycosidic linkage.

Glycosylation Trichloroacetimidate donors Oligosaccharide

AgOTf vs. Other Silver Precursors: Enhanced Thermal Stability for High-Temperature CVD

In aerosol-assisted chemical vapor deposition (AACVD) for silver thin film fabrication, silver triflate (AgOTf) demonstrates superior thermal stability compared to other silver precursors, enabling deposition at elevated temperatures and achieving a maximum film growth rate of 11 nm min⁻¹ [1]. This stability is a critical differentiating factor, as many common silver precursors decompose prematurely or are not volatile enough for effective CVD at the required temperatures, representing a 'manifold increase' over many previously reported silver thin film CVD processes on nonmetallic substrates.

Chemical Vapor Deposition Thin films Materials science

AgOTf vs. Gold(I) Catalyst: Distinct Performance Profile in Allylic Alcohol Amination

While not universally superior, a direct comparative study on the amination of allylic alcohols reveals that silver triflate (AgOTf) and a cationic (triphenylphosphite)gold(I) complex have distinct performance profiles [1]. The gold(I) catalyst was generally more active, working at lower loadings, shorter times, and lower temperatures. However, this study crucially defines the performance boundaries of AgOTf: it remains a competent and effective catalyst for this transformation, but its selection should be guided by specific substrate or operational requirements where the extreme activity of the gold catalyst is unnecessary or undesirable. This evidence highlights that AgOTf is not a 'best-in-class' for all reactions but occupies a specific, valuable performance niche.

Allylic amination Gold catalysis Regioselectivity

Optimized Application Scenarios for Silver Trifluoromethanesulfonate (2923-28-6) Based on Quantitative Evidence


High-Fidelity Glycosylation of Sensitive Substrates in Oligosaccharide Synthesis

AgOTf is the catalyst of choice when performing glycosylations with acid-sensitive or easily degraded donors like trichloroacetimidates or oxazoline derivatives. The evidence demonstrates its ability to suppress side reactions (e.g., aglycon transfer, polymerization) and minimize degradation, leading to cleaner reaction profiles and higher yields of target oligosaccharides compared to TMSOTf and sym-collidinium triflate [1]. This makes it essential for complex carbohydrate and glycoconjugate synthesis in pharmaceutical R&D.

Efficient C–N Bond Formation via Amination of Silyl Enol Ethers

For the amination of silyl enol ethers to form α-amino ketones and related derivatives, AgOTf provides consistently better yields than its copper(II) counterpart, Cu(OTf)₂ [2]. This application is particularly valuable in the synthesis of nitrogen-containing fine chemicals and pharmaceutical intermediates where maximizing yield from this specific transformation is critical for cost control and process efficiency.

Chemical Vapor Deposition of High-Quality Silver Thin Films

AgOTf's exceptional thermal stability makes it a superior precursor for aerosol-assisted chemical vapor deposition (AACVD) of silver films. It enables film growth at elevated temperatures with a high growth rate (up to 11 nm min⁻¹), a capability not shared by many less stable silver precursors [3]. This application is key for manufacturing reflective layers, electrodes, and other functional coatings in optoelectronic devices.

Specialized Lewis Acid Catalysis in Non-Aqueous and Neutral Media

In reactions requiring a potent yet mild Lewis acid that is soluble in organic solvents and effective under neutral conditions, AgOTf is a prime candidate. Its unique combination of a highly oxophilic Ag⁺ cation and a weakly coordinating triflate anion allows it to activate substrates like alkyl halides (for triflation), alkynes, and carbonyls without the harshness of stronger Lewis acids, enabling a broad scope of cyclizations, rearrangements, and coupling reactions [4].

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